molecular formula C9H6F2N2O2 B3004979 7-(Difluoromethoxy)quinazolin-4(3H)-one CAS No. 2225147-32-8

7-(Difluoromethoxy)quinazolin-4(3H)-one

Cat. No.: B3004979
CAS No.: 2225147-32-8
M. Wt: 212.156
InChI Key: QYUPHYZWBVICIP-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)quinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethoxy)quinazolin-4(3H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the palladium-catalyzed three-component reaction, which includes the use of carbodiimides and brominated anilines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Difluoromethoxy)quinazolin-4(3H)-one is unique due to the presence of the difluoromethoxy group, which enhances its chemical stability and biological activity. This modification can lead to improved pharmacokinetic properties and increased potency compared to similar compounds .

Biological Activity

7-(Difluoromethoxy)quinazolin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 2225147-32-8
  • Molecular Formula: C9H7F2N3O
  • Molecular Weight: 215.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. This compound has shown promise as an inhibitor in several biological processes, particularly in cancer cell proliferation and cystic fibrosis treatment.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.2Inhibition of proliferation
MCF-7 (Breast Cancer)6.8Induction of apoptosis
HeLa (Cervical Cancer)4.5Cell cycle arrest

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Cystic Fibrosis Modulation

In studies focusing on cystic fibrosis, this compound has been evaluated for its potential to modulate CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) function. Preliminary findings indicate that it may enhance CFTR activity in mutant forms, thus improving chloride ion transport across epithelial cells.

Case Studies

  • Study on Lung Cancer Cells:
    A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound against A549 lung cancer cells. The compound was found to significantly reduce cell viability and promote apoptotic markers after 24 hours of treatment.
  • Cystic Fibrosis Research:
    In a recent investigation, the compound was tested on intestinal organoids derived from cystic fibrosis patients. Results showed a marked improvement in CFTR function, suggesting its potential as a therapeutic agent for cystic fibrosis management.

Safety and Toxicology

While the compound shows promising biological activity, toxicity studies are essential for determining its safety profile. Current research indicates that at therapeutic doses, it exhibits minimal cytotoxicity towards normal cells, but further investigations are required to confirm these findings.

Properties

IUPAC Name

7-(difluoromethoxy)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)15-5-1-2-6-7(3-5)12-4-13-8(6)14/h1-4,9H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUPHYZWBVICIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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